molecular formula C9H21N3 B089774 2,4,6-triethyl-1,3,5-triazinane CAS No. 102-26-1

2,4,6-triethyl-1,3,5-triazinane

Cat. No.: B089774
CAS No.: 102-26-1
M. Wt: 171.28 g/mol
InChI Key: BAPJNTSMYWUXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-triethyl-1,3,5-triazinane is an organic compound with the molecular formula C9H21N3 It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triethyl-1,3,5-triazinane typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by ethyl groups from ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-triethyl-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-triethyl-1,3,5-triazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-triethyl-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In cancer research, the compound has shown potential to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

  • 2,4,6-Trimethyl-1,3,5-triazine
  • 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine
  • 2,4,6-Tris(2-chloroethyl)-1,3,5-triazine

Comparison: 2,4,6-triethyl-1,3,5-triazinane is unique due to its specific ethyl substitutions, which impart distinct chemical and physical properties compared to its analogs. For example, 2,4,6-Trimethyl-1,3,5-triazine has methyl groups instead of ethyl groups, resulting in different reactivity and solubility characteristics. Similarly, 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine contains hydroxyethyl groups, which enhance its hydrophilicity and potential for hydrogen bonding .

Properties

CAS No.

102-26-1

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

2,4,6-triethyl-1,3,5-triazinane

InChI

InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3

InChI Key

BAPJNTSMYWUXMK-UHFFFAOYSA-N

SMILES

CCC1NC(NC(N1)CC)CC

Canonical SMILES

CCC1NC(NC(N1)CC)CC

102-26-1

Synonyms

2,4,6-triethylhexahydro-1,3,5-triazine

Origin of Product

United States

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